tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentyl)carbamate
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Overview
Description
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentyl)carbamate is a complex organic compound that features a tert-butyl group, a cyclopentyl ring, and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentyl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, substitution, and coupling reactions, to introduce the dioxaborolane and cyclopentyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentyl)carbamate can undergo several types of chemical reactions, including:
Substitution Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentyl)carbamate involves its ability to participate in various chemical reactions. The dioxaborolane moiety is particularly reactive in cross-coupling reactions, where it forms stable carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from it .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also features a dioxaborolane moiety and is used in similar cross-coupling reactions.
tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate: Another compound with a dioxaborolane group, used in organic synthesis.
Uniqueness
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopentyl)carbamate is unique due to its combination of a cyclopentyl ring and a dioxaborolane moiety, which provides distinct reactivity and structural properties compared to other similar compounds .
Properties
Molecular Formula |
C22H34BNO4 |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentyl]carbamate |
InChI |
InChI=1S/C22H34BNO4/c1-19(2,3)26-18(25)24-22(14-8-9-15-22)16-10-12-17(13-11-16)23-27-20(4,5)21(6,7)28-23/h10-13H,8-9,14-15H2,1-7H3,(H,24,25) |
InChI Key |
RAPZIRPHBNYUQQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCCC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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